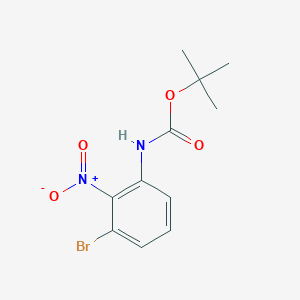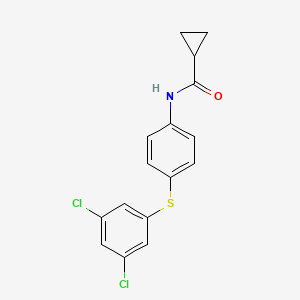
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a 3,5-dichlorophenylthio group. The presence of chlorine atoms and the cyclopropane ring contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 3,5-dichlorophenylthiol with a suitable halogenated phenyl compound under basic conditions to form the thioether linkage.
Cyclopropanecarboxamide Formation: The intermediate product is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups or the aromatic rings.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced aromatic rings or modified functional groups.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the dichlorophenylthio group and the cyclopropane ring can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its effects on mycobacterial energetics.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Studied for its antiviral activity.
Uniqueness
N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the dichlorophenylthio group, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.
特性
分子式 |
C16H13Cl2NOS |
|---|---|
分子量 |
338.3 g/mol |
IUPAC名 |
N-[4-(3,5-dichlorophenyl)sulfanylphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H13Cl2NOS/c17-11-7-12(18)9-15(8-11)21-14-5-3-13(4-6-14)19-16(20)10-1-2-10/h3-10H,1-2H2,(H,19,20) |
InChIキー |
YXWMHOMEUAWBNN-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)SC3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13088828.png)

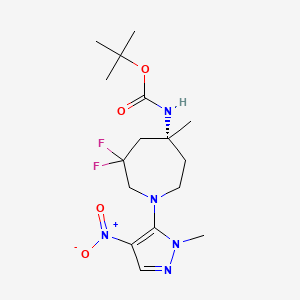
![1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088845.png)
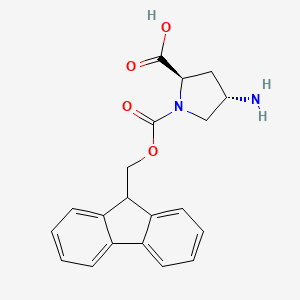
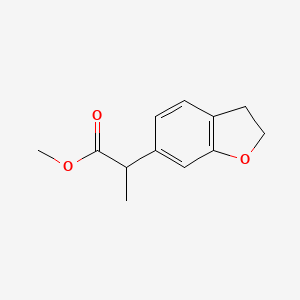
![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
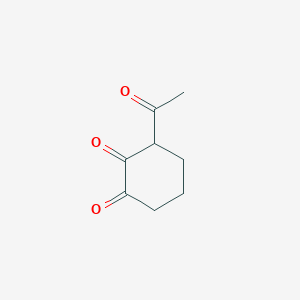
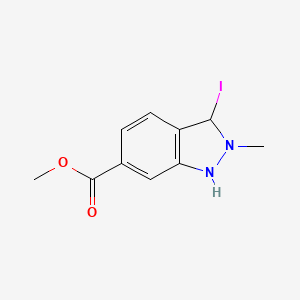
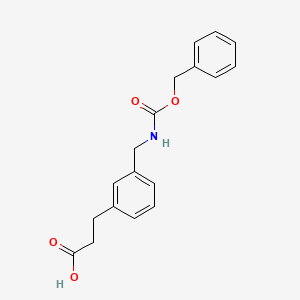
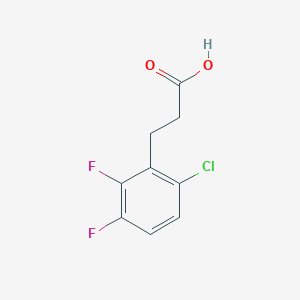
![9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B13088902.png)
